molecular formula C17H19NO5S B3194682 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid CAS No. 856570-20-2

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid

Cat. No. B3194682
CAS RN: 856570-20-2
M. Wt: 349.4 g/mol
InChI Key: MNWVGCVAJLCHSF-INIZCTEOSA-N
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Description

The compound is a sulfonic acid derivative with a benzyl carbamate group and a phenyl group attached to a chiral carbon. It’s likely to be a solid under normal conditions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonic acids can generally be synthesized by the sulfonation of aromatic compounds . Carbamates, like the benzyloxy carbonyl group in this compound, can be formed by reacting amines with chloroformates .


Molecular Structure Analysis

The compound has a chiral center at the 2-position of the propane chain, which means it can exist in two enantiomeric forms .


Chemical Reactions Analysis

Amines, like the one in this compound, can react with acids to form ammonium salts. They can also react with sulfonyl chlorides to produce sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, sulfonic acids are typically solids with high melting points, and they are soluble in water due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. As a sulfonic acid derivative, it might act as an acid catalyst in certain reactions .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety measures. The specific safety and hazards would depend on the properties of the compound .

Future Directions

The potential applications and future directions would depend on the specific properties and reactivity of the compound. For example, if the compound shows interesting catalytic or biological activity, it could be further studied for potential use in chemical synthesis or drug development .

properties

IUPAC Name

(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c19-17(23-12-15-9-5-2-6-10-15)18-16(13-24(20,21)22)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,19)(H,20,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWVGCVAJLCHSF-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CS(=O)(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677807
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856570-20-2
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
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(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Reactant of Route 3
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Reactant of Route 4
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Reactant of Route 5
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Reactant of Route 6
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid

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